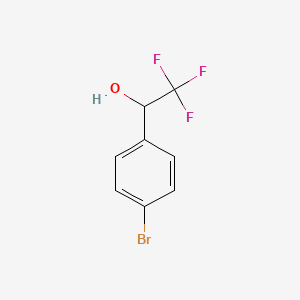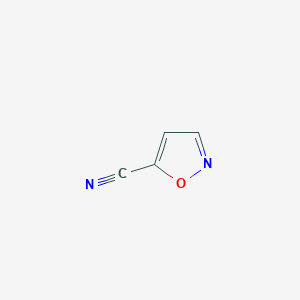
2-(3,5-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Übersicht
Beschreibung
The compound 2-(3,5-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by the presence of a boron atom within a dioxaborolane ring structure, which is further substituted with trifluoromethyl groups and tetramethyl groups. This structure is related to other boronic esters and boronic acids that have been studied for their utility in various chemical reactions and their molecular structures .
Synthesis Analysis
The synthesis of boronic ester compounds typically involves the reaction of organoboronic acids with alcohols or the hydroboration of alkenes. For example, a related compound, 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, was prepared using rhodium-catalyzed hydroboration of allyl phenyl sulfone . Although the specific synthesis of 2-(3,5-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not detailed in the provided papers, it can be inferred that similar methods could be applied, utilizing appropriate trifluoromethyl-substituted phenylboronic acids and diols for the esterification process.
Molecular Structure Analysis
The molecular structure of boronic esters is crucial for their reactivity and applications. For instance, the crystal structure of a related boronic ester was determined by X-ray diffraction, showing no significant intramolecular or intermolecular interactions with the Lewis acidic boron atom . This suggests that the boron center in such compounds is available for coordination with other molecules, which is essential for their role in catalysis and synthesis.
Chemical Reactions Analysis
Boronic esters and acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The ortho-substituent on boronic acids, such as in 2,4-bis(trifluoromethyl)phenylboronic acid, has been shown to play a crucial role in catalytic processes, such as the dehydrative amidation between carboxylic acids and amines . The presence of trifluoromethyl groups can influence the reactivity and selectivity of these compounds in chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic esters are influenced by their molecular structure. The presence of trifluoromethyl groups contributes to the electron-withdrawing nature of the compound, potentially affecting its boiling point, solubility, and stability. The tetramethyl groups can increase steric bulk, which may influence the compound's reactivity and physical properties such as melting point. While the specific properties of 2-(3,5-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are not provided, related compounds with similar substituents have been studied for their structural characteristics .
Wissenschaftliche Forschungsanwendungen
-
Organic Chemistry and Catalyst Development
- The compound “2-(3,5-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is related to a class of compounds known as (thio)urea derivatives, which have been used extensively as organocatalysts in organic chemistry .
- These catalysts are known for their ability to activate substrates and stabilize developing negative charges in transition states .
- The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts .
- The methods of application typically involve using these catalysts to promote organic transformations .
- The outcomes of these applications have led to key developments in the field of H-bond organocatalysts .
-
- The compound could potentially be used in the field of protein structure prediction and drug discovery .
- AlphaFold 3, an AI model developed by Google DeepMind and Isomorphic Labs, can predict the structure and interactions of all life’s molecules with unprecedented accuracy .
- The methods of application involve inputting a list of molecules into AlphaFold 3, which then generates their joint 3D structure .
- The outcomes of these applications could transform our understanding of the biological world and accelerate drug discovery .
-
Electromagnetic Spectrum Analysis
- This compound could potentially be used in the field of physics, specifically in the analysis of the electromagnetic spectrum .
- The methods of application would involve using the compound in experiments to analyze different parts of the electromagnetic spectrum .
- The outcomes of these applications could provide valuable insights into the properties of different types of electromagnetic waves .
-
Image Classification and Caption Generation
- The compound could potentially be used in the field of computer vision .
- The methods of application would involve using the compound in machine learning models to analyze images and generate captions .
- The outcomes of these applications could improve the accuracy of image classification and caption generation .
-
Fluorescent Nanomaterials Fabrication and Biological Applications
- This compound could potentially be used in the field of nanotechnology and biology .
- The methods of application would involve using the compound in the fabrication of fluorescent nanomaterials .
- These nanomaterials show enhanced fluorescence efficiency and superior photostability, offering unique advantages in biological applications .
- The outcomes of these applications could include in vitro/in vivo imaging, cell tracing, photodynamic therapy, and drug delivery .
-
Synthesis of α-Trifluoromethylstyrene Derivatives
- This compound could potentially be used in the field of organic synthesis .
- The methods of application would involve using the compound in the synthesis of α-trifluoromethylstyrene derivatives .
- These derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BF6O2/c1-11(2)12(3,4)23-15(22-11)10-6-8(13(16,17)18)5-9(7-10)14(19,20)21/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMXSSNJKVWXMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BF6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80430902 | |
| Record name | 2-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80430902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
69807-91-6 | |
| Record name | 2-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80430902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[3,5-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B1279168.png)
![(R)-RuCl[(p-cymene)(BINAP)]Cl](/img/structure/B1279170.png)
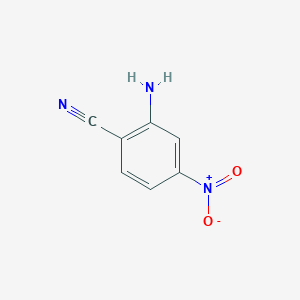
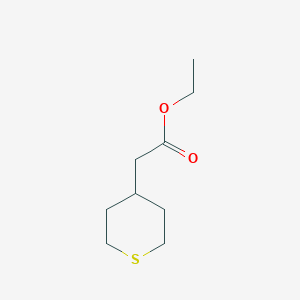
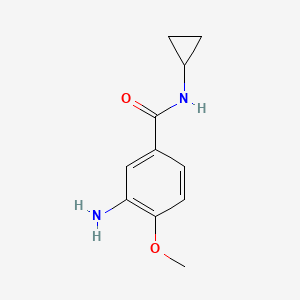
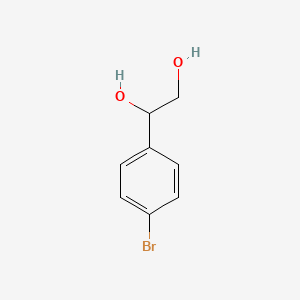
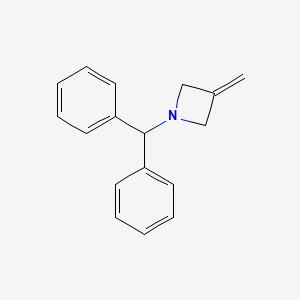
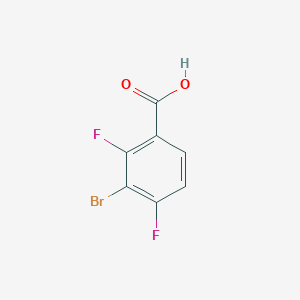
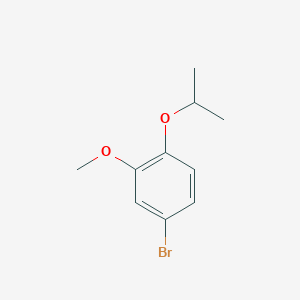
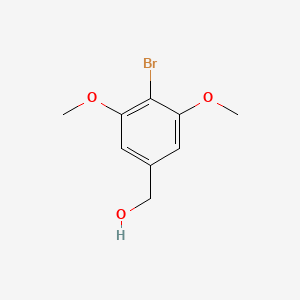
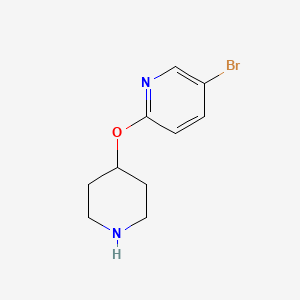
![(R)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate](/img/structure/B1279193.png)
